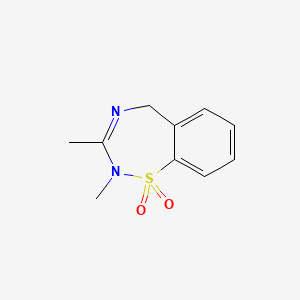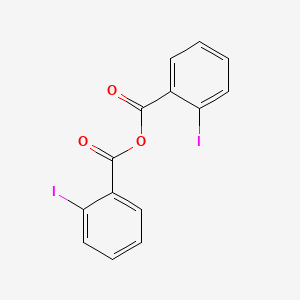
Benzoic acid, 2-iodo-, anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-iodo-, anhydride is an organic compound with the molecular formula C14H8I2O3 It is a derivative of benzoic acid where two iodine atoms are substituted at the ortho positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-iodo-, anhydride can be synthesized through several methods. One common approach involves the dehydration of 2-iodobenzoic acid using acetic anhydride. The reaction typically proceeds as follows: [ 2 \text{C}_7\text{H}_5\text{IO}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_7\text{H}_4\text{IO})_2\text{O} + 2 \text{CH}_3\text{COOH} ] This reaction requires heating and the presence of a dehydrating agent to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-iodo-, anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-iodobenzoic acid or further to 2-iodobenzyl alcohol.
Oxidation: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include 2-azidobenzoic acid or 2-thiocyanatobenzoic acid.
Reduction: Products include 2-iodobenzoic acid or 2-iodobenzyl alcohol.
Oxidation: Products include various oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-iodo-, anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceutical agents due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-iodo-, anhydride involves its reactivity towards nucleophiles and electrophiles. The iodine atoms on the benzene ring make it a good candidate for substitution reactions, allowing it to form various derivatives. Additionally, the anhydride functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Anhydride: Similar in structure but lacks the iodine substituents.
2-Iodobenzoic Acid: The monomeric form of the compound without the anhydride linkage.
2-Iodobenzyl Alcohol: A reduced form of 2-iodobenzoic acid.
Uniqueness
Benzoic acid, 2-iodo-, anhydride is unique due to the presence of iodine atoms, which impart distinct reactivity and potential biological activities. The anhydride functional group also provides additional reactivity compared to its monomeric counterparts.
Propiedades
Número CAS |
51417-53-9 |
|---|---|
Fórmula molecular |
C14H8I2O3 |
Peso molecular |
478.02 g/mol |
Nombre IUPAC |
(2-iodobenzoyl) 2-iodobenzoate |
InChI |
InChI=1S/C14H8I2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
Clave InChI |
JHTVKOFDNGUMBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
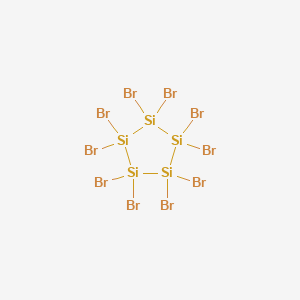
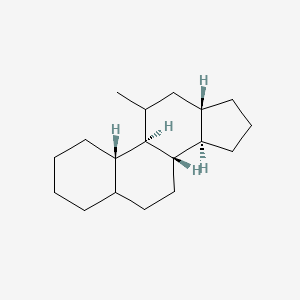
silane](/img/structure/B14669618.png)

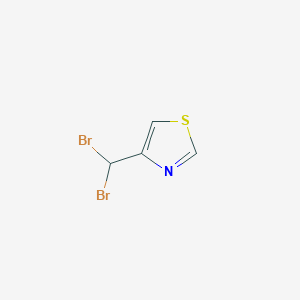
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)

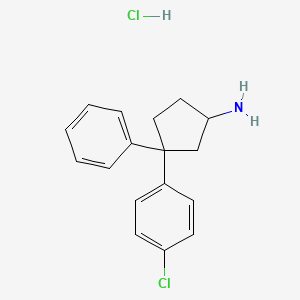

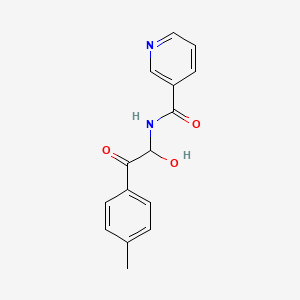
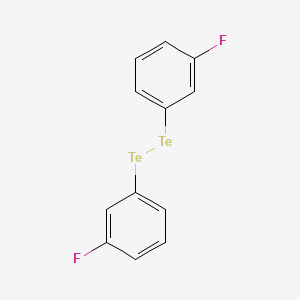
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
